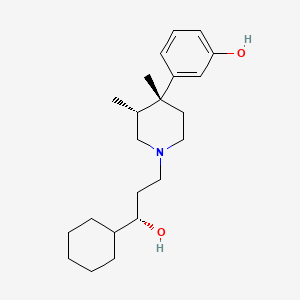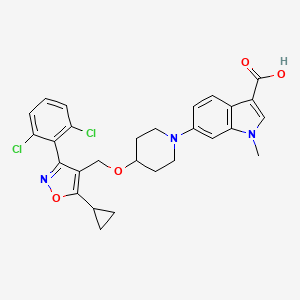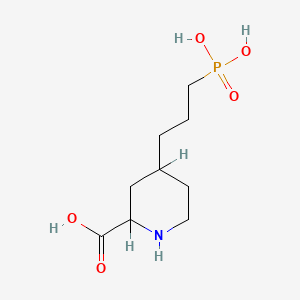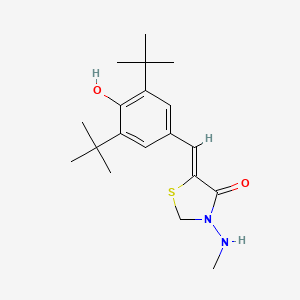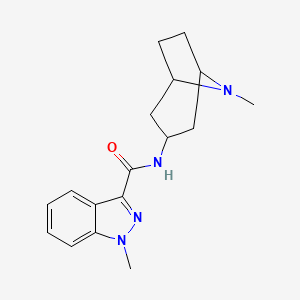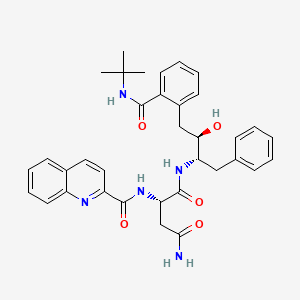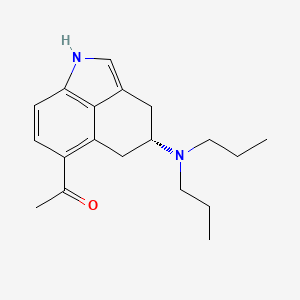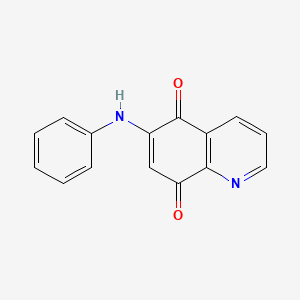
6-苯胺基-5,8-喹啉二酮
概述
描述
LY83583,也称为6-苯胺基-5,8-喹啉二酮,是一种化学化合物,作为可溶性鸟苷酸环化酶的抑制剂。可溶性鸟苷酸环化酶是一种参与将三磷酸鸟苷转化为环磷酸鸟苷的酶,环磷酸鸟苷是氧化氮和环磷酸鸟苷信号通路的重要组成部分。 这条通路在多种生理过程中发挥着重要作用,包括平滑肌松弛和神经传递 .
科学研究应用
LY83583具有广泛的科学研究应用,包括:
化学: 用作研究氧化氮和环磷酸鸟苷信号通路的工具。
生物学: 用于细胞信号传导和调控研究,特别是在鸟苷酸环化酶抑制的背景下。
医学: 研究其在与异常环磷酸鸟苷水平相关的疾病(如心血管疾病和某些癌症)中的潜在治疗作用。
作用机制
LY83583通过抑制可溶性鸟苷酸环化酶发挥作用,从而降低环磷酸鸟苷的产生。这种抑制导致各种组织中环磷酸鸟苷水平降低,影响平滑肌松弛和血小板聚集等过程。 该化合物的作用机制涉及超氧化物阴离子的形成,超氧化物阴离子会干扰可溶性鸟苷酸环化酶的活性 .
生化分析
Biochemical Properties
6-Anilino-5,8-quinolinedione plays a crucial role in biochemical reactions, primarily as an inhibitor of soluble guanylate cyclase (sGC). This enzyme is responsible for the conversion of GTP to cyclic GMP (cGMP), a secondary messenger involved in various physiological processes. By inhibiting sGC, 6-Anilino-5,8-quinolinedione reduces the levels of cGMP, thereby affecting processes such as vasodilation and platelet aggregation . Additionally, this compound interacts with other biomolecules, including nitric oxide (NO) and superoxide anions, influencing their biochemical pathways .
Cellular Effects
The effects of 6-Anilino-5,8-quinolinedione on cells are profound. It has been shown to inhibit the growth of various cell types, including human brain tumor cells, by reducing cell viability . This compound also affects cell signaling pathways, particularly those involving cGMP. By lowering cGMP levels, 6-Anilino-5,8-quinolinedione influences gene expression and cellular metabolism, leading to changes in cell function . Furthermore, it has been observed to block the release of intracellular calcium ions, impacting cellular processes such as muscle contraction and neurotransmitter release .
Molecular Mechanism
At the molecular level, 6-Anilino-5,8-quinolinedione exerts its effects through several mechanisms. It binds to and inhibits soluble guanylate cyclase, preventing the formation of cGMP from GTP . This inhibition is thought to be mediated by the generation of superoxide anions, which interfere with the enzyme’s activity . Additionally, 6-Anilino-5,8-quinolinedione has been shown to inhibit the release of intracellular calcium ions, further affecting cellular signaling pathways . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Anilino-5,8-quinolinedione change over time. Studies have shown that its inhibitory effects on soluble guanylate cyclase and cGMP production are dose-dependent and reversible . The compound’s stability and degradation over time can influence its long-term effects on cellular function. For instance, prolonged exposure to 6-Anilino-5,8-quinolinedione may lead to sustained inhibition of cGMP production, resulting in long-term changes in cellular processes .
Dosage Effects in Animal Models
The effects of 6-Anilino-5,8-quinolinedione vary with different dosages in animal models. At low doses, it effectively inhibits soluble guanylate cyclase and reduces cGMP levels, leading to physiological changes such as reduced vasodilation and platelet aggregation . At high doses, 6-Anilino-5,8-quinolinedione can have toxic effects, including oxidative stress and cell death . These adverse effects are likely due to the generation of superoxide anions and other reactive oxygen species .
Metabolic Pathways
6-Anilino-5,8-quinolinedione is involved in several metabolic pathways. It interacts with enzymes such as soluble guanylate cyclase and nitric oxide synthase, affecting the production of cGMP and nitric oxide . Additionally, this compound influences metabolic flux and metabolite levels by altering the activity of these enzymes . The generation of superoxide anions by 6-Anilino-5,8-quinolinedione also impacts oxidative stress pathways, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, 6-Anilino-5,8-quinolinedione is transported and distributed through interactions with various transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . For example, the compound’s binding to soluble guanylate cyclase and other proteins can affect its distribution within the cell, impacting its biochemical activity .
Subcellular Localization
The subcellular localization of 6-Anilino-5,8-quinolinedione plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with soluble guanylate cyclase and other enzymes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors contribute to the compound’s overall biochemical effects and its role in cellular processes.
准备方法
合成路线和反应条件
LY83583的合成涉及5,8-喹啉二酮与苯胺的反应。反应通常在合适的溶剂中进行,并在受控温度条件下进行,以确保生成所需的产物。反应可以概括如下:
- 将5,8-喹啉二酮溶解在合适的溶剂中,例如乙醇或丙酮。
- 将苯胺加入溶液中,并在室温下搅拌混合物。
- 将反应混合物加热至特定温度(例如,60-80°C),并维持一定时间(例如,2-4小时)。
- 冷却反应混合物,并通过过滤或结晶分离产物。
工业生产方法
LY83583的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级溶剂和试剂,并且反应条件针对最大产率和纯度进行了优化。 产物通常使用重结晶或色谱等技术进行纯化 .
化学反应分析
反应类型
LY83583经历各种化学反应,包括:
氧化: LY83583可以被氧化形成不同的醌衍生物。
还原: 该化合物可以被还原形成氢醌衍生物。
取代: LY83583可以发生取代反应,其中苯胺基团被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。反应通常在酸性或碱性条件下进行。
还原: 使用硼氢化钠或氢化铝锂等还原剂。反应通常在惰性气氛中进行,以防止氧化。
取代: 取代反应通常涉及卤化物或胺类等亲核试剂。反应在催化剂存在下或在特定的温度和压力条件下进行。
形成的主要产物
氧化: 醌衍生物。
还原: 氢醌衍生物。
取代: 各种取代喹啉衍生物.
相似化合物的比较
类似化合物
亚甲蓝: 可溶性鸟苷酸环化酶的另一种抑制剂,用于治疗高铁血红蛋白血症。
西那西胍: 一种可溶性鸟苷酸环化酶激活剂,用于治疗心力衰竭。
利那洛肽: 一种鸟苷酸环化酶C激动剂,用于治疗便秘型肠易激综合征。
LY83583的独特性
LY83583的独特性在于它能够通过形成超氧化物阴离子抑制可溶性鸟苷酸环化酶,这种机制不是许多其他鸟苷酸环化酶抑制剂所共有的。 这种独特的机制使LY83583成为研究氧化氮和环磷酸鸟苷信号通路的宝贵工具 .
属性
IUPAC Name |
6-anilinoquinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-13-9-12(17-10-5-2-1-3-6-10)15(19)11-7-4-8-16-14(11)13/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIJYWUWLNHKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238488 | |
| Record name | 6-Anilino-5,8-quinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91300-60-6 | |
| Record name | 6-(Phenylamino)-5,8-quinolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91300-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Anilino-5,8-quinolinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091300606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Anilino-5,8-quinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Anilinoquinoline-5,8-quinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-(Phenylamino)-5,8-quinolinedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD9FS56333 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
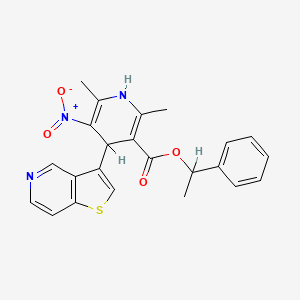
![(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide](/img/structure/B1675636.png)

